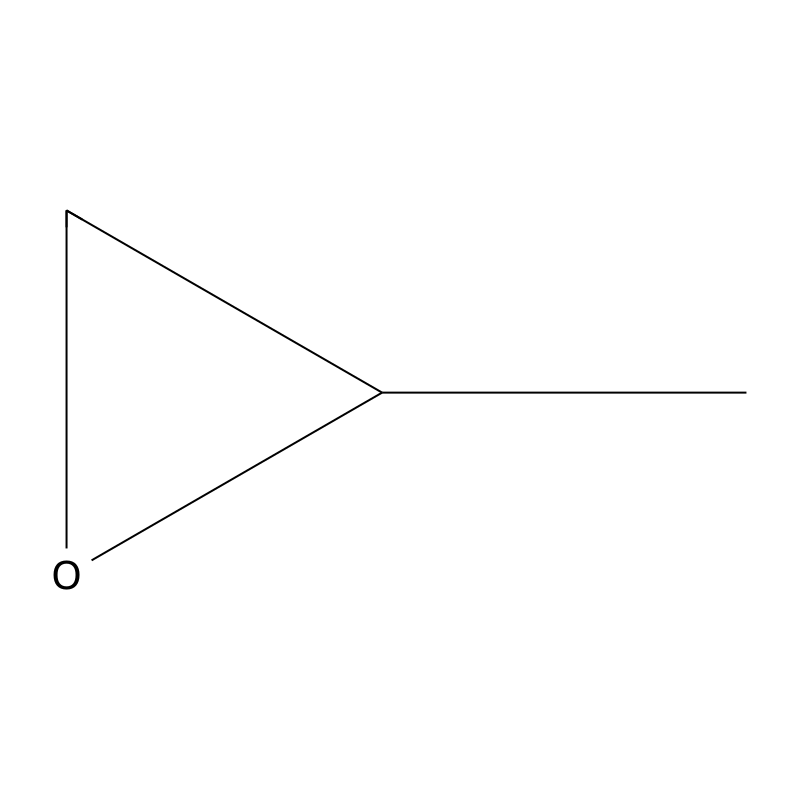

Propylene oxide

CH3CHCH2O

C3H6O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CHCH2O

C3H6O

Molecular Weight

InChI

InChI Key

SMILES

solubility

10.16 M

590 mg/mL at 25 °C

40.5 wt% water @ 20 °C

MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER

Soluble in alcohol and ether.

In water, 590,000 mg/l @ 25 °C

Solubility in water, g/100ml at 20 °C: 40

41%

Synonyms

Canonical SMILES

Propylene oxide, chemically known as 2-methyloxirane, is a colorless, flammable liquid with a sweet odor. It is an important industrial chemical primarily used in the production of polyether polyols, which are precursors for polyurethane foams. Propylene oxide is produced on a large scale, with global production estimates around 13 million tons per year. Its structure consists of a three-membered epoxide ring, making it highly reactive and versatile in various chemical processes .

Propylene oxide is a hazardous chemical due to several factors:

- Acute Toxicity: Inhalation, ingestion, or skin contact can cause irritation, respiratory problems, and even death [].

- Carcinogenicity: Classified as a potential human carcinogen due to its ability to alkylate DNA [].

- Flammability: Highly flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: Can form explosive peroxides upon improper storage or handling [].

- Hydrolysis: In the presence of water, propylene oxide can hydrolyze to form propylene glycol. This reaction is exothermic and follows first-order kinetics, with an enthalpy change of approximately -84,666 J/mol .

- Polymerization: Propylene oxide can polymerize violently under certain conditions, especially when exposed to strong acids or bases. This can lead to explosive reactions if not properly controlled .

- Reactions with Nucleophiles: It reacts readily with nucleophiles such as alcohols and amines, forming various derivatives like propylene glycol ethers .

Propylene oxide exhibits significant biological activity, particularly in its potential mutagenic effects. Studies have shown that it can bind covalently to DNA, leading to the formation of DNA adducts. This interaction has been associated with gene mutations in various organisms, including bacteria and yeast. In mammalian cells, propylene oxide has been shown to induce chromosomal aberrations and sister chromatid exchanges .

Additionally, propylene oxide is metabolized in vivo via conjugation with glutathione and hydrolysis to 1,2-propanediol, indicating its potential for toxicity at high concentrations .

There are several methods for synthesizing propylene oxide:

- Chlorohydrin Process: This traditional method involves the chlorination of propylene followed by dehydrochlorination using a base. It generates significant by-products such as sodium chloride .

- Direct Oxidation: Propylene can be oxidized directly using organic hydroperoxides. This method is more efficient and produces fewer by-products compared to the chlorohydrin process .

- Indirect Oxidation: This two-step process involves producing hydrogen peroxide or an organic peroxide first and then using it to epoxidize propylene .

Propylene oxide has diverse applications across various industries:

- Polyurethane Production: Approximately two-thirds of propylene oxide is used to manufacture polyether polyols for flexible and rigid polyurethane foams .

- Antifreeze and Coolants: It is utilized in producing propylene glycol, which serves as an antifreeze agent .

- Reactive Diluents: In histology and microscopy, it acts as a reactive diluent for embedding tissues for electron microscopy .

Research indicates that propylene oxide interacts with various substances leading to significant chemical transformations:

- Reactivity with Strong Acids/Bases: Propylene oxide can undergo violent polymerization when mixed with strong acids or bases, necessitating careful handling in industrial settings .

- DNA Interaction: Studies have demonstrated that propylene oxide can alkylate DNA, resulting in mutations and potential carcinogenic effects in laboratory settings .

Propylene oxide shares similarities with other epoxides but has unique characteristics that distinguish it:

| Compound | Chemical Structure | Key Uses | Unique Features |

|---|---|---|---|

| Ethylene Oxide | C2H4O | Antifreeze, sterilization | More reactive than propylene oxide |

| Butylene Oxide | C4H8O | Production of butyl glycols | Larger ring structure |

| Styrene Oxide | C8H8O | Production of polystyrene | Aromatic compound |

| Cyclohexene Oxide | C6H10O | Intermediate for chemical synthesis | Cyclic structure |

Propylene oxide's distinct properties include its lower boiling point and higher reactivity compared to ethylene oxide, making it suitable for specific applications in polymer chemistry and industrial processes.

Physical Description

Liquid

VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a benzene-like odor.

Colorless liquid with a benzene-like odor. [Note: A gas above 94°F.]

Color/Form

Boiling Point

35.0 °C

34.23 °C

34 °C

93.61°F

94°F

Flash Point

-35 °F (closed cup); -20 °F (open cup)

-37 °C c.c.

-35°F

Vapor Density

2.0 (Air= 1)

Relative vapor density (air = 1): 2.0

2

Density

0.8304 @ 20/20 °C

Relative density (water = 1): 0.83

0.859 at 32°F

0.83

LogP

0.03

log Kow= 0.03.

Odor

In foods, propylene oxide has no residual odor.

Ethereal odor

... Benzene-like odor ...

Melting Point

-111.9 °C

-112.13 °C

-111.9°C

-112 °C

-170°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

538.02 mmHg

538 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 59

445 mmHg

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Fire Hazards -> Carcinogens, Mutagens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Arco produces propylene oxide ... with propylene and isobutane. The first step is isobutane hydroperoxidation to t-butyl hydroperoxide. The second is epoxidation of propylene with t-butyl hydroperoxide, forming propylene oxide and tert-butyl alcohol.

Results from the action of KOH (aq) on propylene chlorohydrin.

(1) Chlorohydration of propylene followed by saponification with lime, (2) peroxidation of propylene, (3) epoxidation of propylene by a hydroperoxide complex with molybdenum catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Oxirane, 2-methyl-: ACTIVE

FUMIGATION IS EFFECTIVE AT LOW TEMP BECAUSE OF LOW BOILING POINT.

UNDER CONDITION USED FOR FUMIGATION OF FOODSTUFF PROPYLENE OXIDE CAN COMBINE WITH MOISTURE TO FORM GLYCOL; IN PRESENCE OF INORGANIC CHLORIDE FROM FOODSTUFFS, CORRESPONDING CHLOROHYDRINS WERE FORMED.

Propylene oxide was 1st produced commercially in USA in 1925. ... /It was being/ produced by 6 companies /in USA in 1979/. ... /It is/ produced by 1 company in Canada & 1 in Brazil. It is produced by 4 companies in Federal Republic of Germany, 2 in the Netherlands & 1 each in France, Italy & Spain. ... Propylene oxide is also produced at 2 plants in Romania & at 1 plant each in Bulgaria, the German Democratic Republic, Poland, the USSR & Yugoslavia. Commercial prodn started in Japan in 1959. Five Japanese companies currently mfr it at 6 plants. ... /It is also/ produced by 1 company in Taiwan & at 1 plant in India.

... DESTRUCTION OF 90% OR MORE OF BACTERIA, YEAST AND MOLDS IN COCOA /WAS NOTED/. TOTAL COUNTS AS HIGH AS 200,000-300,000/G COULD BE REDUCED TO 10,000. IN DRIED EGG YOLK ORIGINAL COUNT OF 20,000/G WERE REDUCED TO 200. ... WITH DRIED WHOLE EGG SOLIDS ... BUT REFRACTIVE ANAEROBES AND SALMONELLAE WERE REDUCED BELOW DETECTION LEVELS. IN SPLIT GREEN PEAS COUNTS OF 11,000-16,000 WERE REDUCED TO 40 OR LESS. FINAL COUNTS WERE MADE FOR YEASTS, MOLDS, FLAT SOURS AND THERMOPHILES. IN DRIED YEAST, PROPYLENE OXIDE AFFECTED TOTAL COUNT, AEROBIC SPORE FORMERS AND COLIFORMS. ...

For more General Manufacturing Information (Complete) data for 1,2-PROPYLENE OXIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

The method is based on the hydrolysis of propylene oxide to form propylene glycol, which is then oxidized to formaldehyde with periodic acid and determined photometrically following reaction with chromotropic acid. The detection limit of the method is 1 ug, and the minimum measurable concentration is 0.5 mg/cu m.

Gas chromatography may be used to determine the levels of propylene oxide in food, cellulose, and plastic products.

NIOSH Method 1612. Analyte: Propylene oxide. Matrix: Air. Procedure: Gas chromatography, hydrogen-air flame ionization detector. For propylene oxide this method has an estimated detection limit of 0.01 mg/sample. The precision/RSD is 0.029 @ 0.6 to 2.4 mg/sample. Applicability: The working range is 8 to 295 ppm (20 to 700 mg/cu m) for a 5 liter air sample. Interferences: None found.

Propylene oxide is analysed by gas chromatograph for analysis. Recovery is 100 + or - 3 percent for samples analyzed up to 3 weeks after collection. This technique is most appropriate for concentrations of less than 100 ppm in a 1 liter air sample, and has a sensitivity of approximately 1 ppb.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Separate from acids, alkalies, salts, combustible material, clay-based absorbents.

Interactions

Stability Shelf Life

Dates

Production of polyhydroxyalkanoates from propylene oxide saponification wastewater residual sludge using volatile fatty acids and bacterial community succession

Dong Meng, Chunjie Gong, Rajeev Kumar Sukumaran, Dionysios D Dionysiou, Zhaosong Huang, Ruirui Li, Yuling Liu, Yan Ji, Pengfei Gu, Xiangyu Fan, Qiang LiPMID: 33667990 DOI: 10.1016/j.biortech.2021.124912

Abstract

The active sludge treating propylene oxide saponification wastewater has heavy salt concentration and is hard to treat. The integration of the residual sludge treatment with polyhydroxyalkanoates (PHA) production may provide an economic and environment friendly solution. PHA production was therefore studied in two sequencing biological reactors with effective volume of 30 L using the active sludge. The two reactors, named as SBR-I and SBR-II, were fed with acetic acid, and a mixture of acetic acid and propionic acid respectively. PHA was obtained with a yield of 9.257 g/L in SBR-II. Also, the proportion of 3-hydroxyvalarate was enhanced from 5% to 30% in comparison to SBR-I (5.471 g/L). Illumina MiSeq and Pacific Biosciences sequencing platforms were used to evaluate the community structure, which revealed that the bacterial genera showed a high degree of diversity in the PHA accumulating microbial community. Azoarcus was the most dominant PHA accumulating microorganism after acclimation.Combined effects of hydroxypropylation and alcoholic alkaline treatment on structural, functional and rheological characteristics of sorghum and corn starches

Nusrat Zehra, Tahira Mohsin Ali, Abid HasnainPMID: 33476623 DOI: 10.1016/j.ijbiomac.2021.01.096

Abstract

This study describes the effects of hydroxypropylation (HP) on sorghum and corn cold water soluble (CWS) starches prepared via alcoholic alkaline treatment (AAT). Propylene oxide (5% and 12% on starch weight basis) was used to modify both sorghum and corn starches. SEM analysis revealed that HP modification prior to AAT altered the granular morphology of native CWS starches. The characteristic peaks at 2980.28 cmand 2979.87 cm

indicated the presence of hydroxypropyl groups and the complete loss of the granular order for HS12-CWS (hydroxypropylated sorghum CWS starch treated with 12% propylene oxide based on dry starch weight) and HC12-CWS (hydroxypropylated corn CWS starch treated with 12% propylene oxide based on dry starch weight) starches. Increase in swelling power and water binding capacity of HP modified CWS starches was observed. However, Percent transmittance was significantly reduced due to fragmented water-soluble granules. HP-modified CWS starch gels exhibited a more rigid gel network. Broader linear viscoelastic range suggesting greater stability and well dispersed behavior of HP-CWS starches. High G' values of HP-CWS starches were due to the ordered and elastic gel network that resisted deformation. Furthermore, all HP-CWS starches exhibited higher shear and thermal resistance compared to unmodified CWS starches.

Influence of tryptic hydrolysis on the enzymatic function of the membrane-bound form of particulate methane monooxygenase from Methylosinus trichosporium OB3b

Akimitsu Miyaji, Keita Satou, Toshihide BabaPMID: 32828830 DOI: 10.1016/j.jbiotec.2020.08.006

Abstract

Particulate methane monooxygenase (pMMO) is a membrane protein embedded in the intracytoplasmic membrane of methane-oxidizing bacteria. Structural analysis of pMMO showed the existence of a hydrophilic region exposed outside of the bacterial membrane. To obtain information regarding the role of this hydrophilic region in the enzymatic function of pMMO, trypsin proteolysis of the membrane-bound form of pMMO from Methylosinus trichosporium OB3b was performed at 4 °C. The polypeptides produced by this hydrolysis were analyzed by polyacrylamide gel electrophoresis and MALDI-TOF/TOF. Furthermore, the influence of this tryptic digestion on the methane hydroxylation and propene epoxidation enzymatic activities of pMMO was investigated. Among the three subunits of pMMO, PmoB and PmoC were hydrolyzed by trypsin, but PmoA was not. With 10 mg Ltrypsin, both terminal regions or the C-terminal region of PmoC polypeptide was selectively hydrolyzed. Furthermore, the stability of pMMO was decreased by this digestion. These results indicate that PmoC plays a role in maintaining the stability of pMMO in vitro. On the other hand, the digestion of PmoB with 100 mg L

trypsin produced several polypeptides, indicating that trypsin digestion occurs at several sites of the hydrophilic region of PmoB. Hydrolysis led to a decrease in pMMO activity towards methane hydroxylation and propene epoxidation. These results indicate that the hydrophilic region of PmoB is critically important for the enzymatic function of pMMO, which is consistent with the models of the functional mechanism of pMMO proposed so far.

Effect of Molecular Weight on Cloud Point of Aqueous Solution of Poly (ethylene oxide)-Poly (propylene oxide) Alternating Multiblock Copolymer

Tasuku Horiuchi, Kazuaki Rikiyama, Kenji Sakanaya, Yusuke Sanada, Keisuke Watanabe, Misako Aida, Yukiteru KatsumotoPMID: 32238621 DOI: 10.5650/jos.ess20026

Abstract

A poly(ethylene oxide) (PEO)-poly(propylene oxide) (PPO) alternating multiblock (AMB) copolymer with various molecular weights was prepared via precipitation fractionation from an acetone/n-hexane mixture. The cloud point (T) of the aqueous solution of PEO-PPO AMB copolymer decreased as the number-average molecular weight of the sample increased. This phenomenon is generally observed for certain homopolymer systems having a lower critical solution temperature, such as PEO/water and poly(N,N-diethylacrylamide)/water systems. The relationship between the T

of the solutions and the number of monomer units of the AMB copolymer suggests that the Shultz-Flory theory is applicable to this system.

Genentech was not the first biotech company

William BainsPMID: 31992890 DOI: 10.1038/d41586-020-00187-1

Abstract

Development of a nanoamorphous exosomal delivery system as an effective biological platform for improved encapsulation of hydrophobic drugs

Phuong H L Tran, Tao Wang, Wang Yin, Thao T D Tran, Hridika T Barua, Yumei Zhang, Snehal B Midge, Tuong N G Nguyen, Beom-Jin Lee, Wei DuanPMID: 31207280 DOI: 10.1016/j.ijpharm.2019.06.028

Abstract

Despite their great potential, the nano-sized extracellular vesicles are yet to become effective delivery systems for poorly water-soluble drugs. Here, we present a novel platform of exosomes as a drug delivery system by engineering of a poorly water-soluble drug into a poloxamer-based molecular nanostructured dispersion composed of a hydrophilic and a hydrophobic moiety for an enhanced anticancer efficacy. For the first time, aspirin was loaded into exosomes as an anticancer agent via a one-step fabrication combining the nano-matrix formation of the nanostructured dispersion and exosomes loading. Our approach could transform crystalline aspirin to a nanoamorphous form in the nano-matrix structured exosomes, leading to increased drug encapsulation efficiency for exosomes, improved dissolution and strongly enhanced cytotoxicity of aspirin to cancer cells. Interestingly, cytotoxicity of aspirin to both breast and colorectal cancer cells could be strongly enhanced by the nanoamorphous aspirin-loaded exosomes, and this cytotoxic effect was more pronounced to parental cells of the exosomes, reminiscent of homing effect. Hence, this study has pioneered a novel nanoplatform of nanoamorphous exosomal delivery system to transform an anti-inflammatory drug into a potent anti-cancer agent.A New Dinuclear Cobalt Complex for Copolymerization of CO

Wen-Zhen Wang, Kai-Yue Zhang, Xin-Gang Jia, Li Wang, Lei-Lei Li, Wei Fan, Li XiaPMID: 32911616 DOI: 10.3390/molecules25184095

Abstract

Based on the ligand HSalen-8

Bu (salen-

), a new dinuclear cobalt complex (salen-

)[Co(III)TFA]

(salen-

= 3,5-di-

-butylsalicylaldehyde-3,3'-diaminobiphenylamine; TFA = trifluoroacetic acid) has been firstly synthesized and characterized. It shows high catalytic activity for the copolymerization of propylene oxide (PO) and carbon dioxide (CO

), yielding regioregular poly(propylene carbonate) (PPC) with little generation of propylene carbonate (PC) by-product. It has been found that (salen-

)[Co(III)TFA]

shows higher activity at milder conditions, generating a polymer with maximum Mn of 293 kg/mol and a narrow molecular weight distribution PDI of 1.35. The influences of reaction time, CO

pressure, reaction temperature, nature of the cocatalyst, catalyst dosage and substrate concentration on the molecular weight, yield and selectivity of the polymer were explored in detail. The results showed that the (salen-

)[Co(III)TFA]

/[PPN]TFA catalyst system demonstrated a remarkable TOF as high as 735 h

. In addition, a hypothetical catalytic reaction mechanism was proposed based on density functional theory (DFT) calculations and the catalytic reaction results of the (salen-

)[Co(III)TFA]

.

An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride

Lan-Fang Hu, Dan-Jing Chen, Jia-Liang Yang, Xing-Hong ZhangPMID: 31936276 DOI: 10.3390/molecules25020253

Abstract

The copolymerization of biorenewable succinic anhydride (SA) with propylene oxide (PO) is a promising way to synthesize biodegradable aliphatic polyesters. However, the catalytic systems for this reaction still deserve to be explored because the catalytic activity of the reported catalysts and the molecular weights of produced polyesters are unsatisfied. Herein, we investigate the copolymerization of SA with PO catalyzed by the organoborane/base pairs. The types of Lewis bases, organoboranes, and their loadings all have a large impact on the activity and selectivity of the copolymerization. High ester content of >99% was achieved when performed the PO/SA copolymerization using triethyl borane (TEB)/phosphazene base P1--Bu (

-BuP

) pair with a molar ratio of 1/1 at 30-80 °C. Using TEB/

-BuP

pair with the molar ratio of 4/1 at 80 °C, the turnover of frequency (TOF) was up to 128 h

and clearly higher than the known TOF values (0.5-34 h

) of the PO/SA copolymerization by previously reported catalysts. The number-average molecular weights (

s) of the resultant polyesters reached up to 20.4 kg/mol when copolymerization was carried out using TEB/

-BuP

(1/1, in molar ratio) at 30 °C.

Protective Effects of [6]-Gingerol Against Chemical Carcinogens: Mechanistic Insights

Veronika Furlan, Urban BrenPMID: 31973096 DOI: 10.3390/ijms21030695

Abstract

[6]-Gingerol from ginger has received considerable attention as a potential cancer therapeutic agent because of its chemopreventive and chemotherapeutic effects, as well as its safety. In the current study, we examined [6]-gingerol as a natural scavenger of nine ultimate chemical carcinogens to which we are frequently exposed: glycidamide, styrene oxide, aflatoxin B1 exo-8,9-epoxide,-propiolactone, ethylene oxide, propylene oxide, 2-cyanoethylene oxide, chloroethylene oxide, and vinyl carbamate epoxide. To evaluate [6]-gingerol efficacy, we expanded our research with the examination of glutathione-the strongest natural scavenger in human cells. The corresponding activation free energies were calculated using Hartree-Fock method with three flexible basis sets and two implicit solvation models. According to our results, [6]-gingerol proves to be an extremely effective scavenger of chemical carcinogens of the epoxy type. On the other hand, with the exception of aflatoxin B1 exo-8,9-epoxide, glutathione represents a relatively poor scavenger, whose efficacy could be augmented by [6]-gingerol. Moreover, our quantum mechanical study of the alkylation reactions of chemical carcinogens with [6]-gingerol and glutathione provide valuable insights in the reaction mechanisms and the geometries of the corresponding transition states. Therefore, we strongly believe that our research forms a solid basis for further computational, experimental and clinical studies of anticarcinogenic properties of [6]-gingerol as well as for the development of novel chemoprophylactic dietary supplements. Finally, the obtained results also point to the applicability of quantum chemical methods to studies of alkylation reactions related to chemical carcinogenesis.

In Vivo Antibacterial Efficacy of Nitric Oxide-Releasing Hyperbranched Polymers against

Lei Yang, Li Jing, Yizu Jiao, Lufei Wang, Julie T Marchesan, Steven Offenbacher, Mark H SchoenfischPMID: 31361146 DOI: 10.1021/acs.molpharmaceut.9b00671

Abstract

The in vivo antibacterial activity of NO-releasing hyperbranched polymers was evaluated against, a key oral pathogen associated with periodontitis, using a murine subcutaneous chamber model. Escalating doses of NO-releasing polymers (1.5, 7.5, and 37.5 mg/kg) were administered into a

-infected chamber once a day for 3 days. Chamber fluids were collected on day 4, with microbiological evaluation indicating a dose-dependent bactericidal action. In particular, NO-releasing polymers at 37.5 mg/kg (1170 μg of NO/kg) achieved complete bacterial eradication (>6-log reduction in bacterial viability), demonstrating greater efficacy than amoxicillin (∼4-log reduction in bacterial viability), a commonly used antibiotic. Time-kill assays further revealed that largest dose (37.5 mg/kg; 1170 μg of NO/kg) resulted in ∼3-log killing of

after only a single dose. Based on these results, the potential clinical utility of NO-releasing hyperbranched polymers appears promising, particularly for oral health applications.